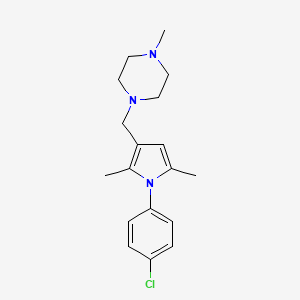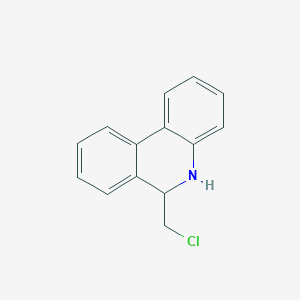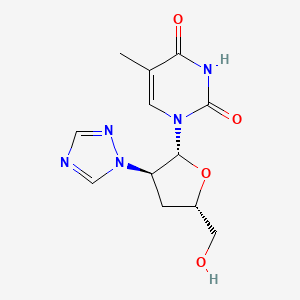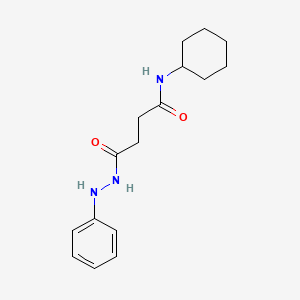
N,N',N''-Tripropylphosphorothioic triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine is an organophosphorus compound with a unique structure that includes both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using various oxidizing agents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) . This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
Industrial production of bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, utilizing readily available low-cost commodity chemicals .
Análisis De Reacciones Químicas
Types of Reactions
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the compound into different sulfur-containing species.
Substitution: The compound can participate in substitution reactions where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and thionyl chloride, as well as reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions include sulfonamides, sulfinamides, and sulfenamides, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Aplicaciones Científicas De Investigación
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug design and discovery programs.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine involves the formation of sulfur-nitrogen bonds. The compound can undergo anodic oxidation to form disulfide intermediates, which then react with aminium radicals to produce sulfenamides
Comparación Con Compuestos Similares
Similar Compounds
Sulfenamides: Compounds with sulfur-nitrogen bonds similar to bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine.
Sulfinamides: These compounds also contain sulfur-nitrogen bonds but differ in their oxidation state.
Sulfonamides: These compounds are more oxidized forms of sulfenamides and sulfinamides.
Uniqueness
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in pharmaceuticals and materials science .
Propiedades
Número CAS |
5395-86-8 |
|---|---|
Fórmula molecular |
C9H24N3PS |
Peso molecular |
237.35 g/mol |
Nombre IUPAC |
N-[bis(propylamino)phosphinothioyl]propan-1-amine |
InChI |
InChI=1S/C9H24N3PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-9H2,1-3H3,(H3,10,11,12,14) |
Clave InChI |
FOMAPJPGFYISKH-UHFFFAOYSA-N |
SMILES canónico |
CCCNP(=S)(NCCC)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















